(S)-4'-Hydroxywarfarin

Description

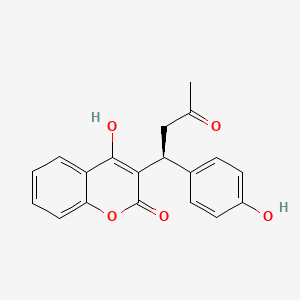

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-[(1S)-1-(4-hydroxyphenyl)-3-oxobutyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)10-15(12-6-8-13(21)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,21-22H,10H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZWAMPDGRWRPF-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@@H](C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901314211 | |

| Record name | (S)-4′-Hydroxywarfarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68407-05-6 | |

| Record name | (S)-4′-Hydroxywarfarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68407-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Hydroxywarfarin, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068407056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-4′-Hydroxywarfarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-HYDROXYWARFARIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1ZW392097 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Research Methodologies for S 4 Hydroxywarfarin Synthesis and Derivatization

Chemoenzymatic and Microbial Synthetic Approaches to (S)-4'-Hydroxywarfarin

Chemoenzymatic and microbial synthesis methods offer significant advantages for producing complex molecules like this compound. These approaches leverage the high specificity of biological catalysts to perform challenging chemical transformations, often under mild conditions.

Biocatalysis utilizes enzymes or whole-cell systems as catalysts for chemical synthesis, a strategy that is increasingly valuable in pharmaceutical research. ethz.chillinois.edu The primary advantage of biocatalysts is their remarkable chemo-, regio-, and enantioselectivity, which often eliminates the need for complex protection and deprotection steps common in traditional organic synthesis. almacgroup.com For producing metabolites like this compound, whole-cell biocatalysis is particularly effective. Whole-cell systems contain the necessary enzymes and can internally regenerate essential cofactors (e.g., NAD(P)H), which is a significant advantage over using isolated enzymes. illinois.edu

In mammals, (S)-warfarin is metabolized to this compound through a minor pathway catalyzed by the CYP3A4 enzyme. nih.gov Microbial systems can be developed to mimic this specific mammalian metabolic reaction, providing a direct and efficient route to the metabolite for research applications such as its use as an analytical standard or for further toxicological and pharmacological evaluation. sigmaaldrich.comresearchgate.net

Filamentous fungi, particularly from the genus Cunninghamella, are widely used as microbial models of mammalian drug metabolism due to their possession of cytochrome P-450 monooxygenase systems that are functionally similar to those in mammals. researchgate.netutexas.edu Research has successfully employed the fungus Cunninghamella bainieri to transform warfarin (B611796) into its principal mammalian metabolite, 4'-hydroxywarfarin (B562543). sigmaaldrich.comresearchgate.net

In these studies, warfarin was introduced into cell suspension cultures of C. bainieri. researchgate.net The fungus effectively catalyzed the aromatic hydroxylation of the parent compound. The resulting 4'-hydroxywarfarin was then isolated from the culture for characterization. researchgate.net The identity of the microbially produced metabolite was confirmed by direct comparison with an authentic synthetic sample using various analytical and spectral methods, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), high-resolution mass spectrometry (HRMS), and proton nuclear magnetic resonance (PMR). researchgate.net

To investigate the mechanism of this hydroxylation, studies were conducted using 4'-deuterowarfarin. The results showed an absence of a significant primary isotope effect (KH/KD = 1.13) and indicated both migration and retention of the deuterium (B1214612) atom, a phenomenon characteristic of an NIH shift mechanism. researchgate.net This finding supports the role of an arene oxide intermediate in the hydroxylation pathway, closely mirroring the mechanism observed in mammalian P-450 systems.

Table 1: Research Findings on Microbial Hydroxylation of Warfarin using Cunninghamella bainieri

| Parameter | Finding | Source |

|---|---|---|

| Microorganism | Cunninghamella bainieri (UI-3065) | researchgate.net |

| Substrate | Warfarin | researchgate.net |

| Product | 4'-Hydroxywarfarin | sigmaaldrich.comresearchgate.net |

| Process | Biotransformation in cell suspension cultures | researchgate.net |

| Analytical Methods | TLC, HPLC, GC-MS, HRMS, PMR | researchgate.net |

| Mechanistic Insight | NIH Shift mechanism confirmed via 4'-deuterowarfarin studies | researchgate.net |

| Significance | Establishes C. bainieri as a reliable microbial model for producing a key warfarin metabolite. | sigmaaldrich.comresearchgate.net |

Biocatalysis in this compound Production for Research Applications

Asymmetric Synthesis Strategies for Warfarin and its Hydroxylated Derivatives in Research Settings

The synthesis of enantiomerically pure warfarin and its derivatives is essential for studying their distinct biological activities. Asymmetric synthesis, which selectively produces one enantiomer over the other, is a cornerstone of modern pharmaceutical chemistry. While much of the research has focused on the parent drug, the strategies developed are foundational for accessing chiral hydroxylated metabolites.

The primary approach for the asymmetric synthesis of the warfarin scaffold is the organocatalytic Michael addition of 4-hydroxycoumarin (B602359) to an α,β-unsaturated ketone like benzylideneacetone. philarchive.orgnih.gov Various chiral organocatalysts, including primary amino amides and derivatives of 1,2-diphenylethylenediamine (DPEDA), have been employed to achieve good yields and high enantioselectivity. nih.govresearchgate.net For instance, certain amino acid-based catalysts have been shown to favor the production of (R)-warfarin, while DPEDA-based catalysts can be selected to produce either the (R) or (S) enantiomer with high enantiopurity, often after a single recrystallization. researchgate.net

Another powerful strategy is the asymmetric hydrogenation of a prochiral dehydrowarfarin (B583814) precursor using a chiral metal catalyst. philarchive.org The DuPHOS-Rh catalyzed asymmetric hydrogenation has been reported as a highly efficient method for preparing either warfarin enantiomer. philarchive.orggoogle.com These synthetic methodologies, developed for the parent warfarin molecule, establish a framework that could be adapted for the stereoselective synthesis of hydroxylated derivatives like this compound, potentially by using a pre-hydroxylated benzaldehyde (B42025) derivative in the initial condensation step.

Table 2: Asymmetric Synthesis Strategies for the Warfarin Scaffold

| Strategy | Catalyst Type | Key Reaction | Typical Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|

| Organocatalysis | Chiral Primary Amino Amides / Diamines | Michael Addition | Moderate to High (up to 95% after recrystallization) | philarchive.orgnih.gov |

| Organocatalysis | (1R,2R)- or (1S,2S)-DPEDA | Michael Addition | High (80-100% after recrystallization) | researchgate.net |

| Asymmetric Hydrogenation | Chiral Phosphine Catalyst (e.g., DuPHOS-Rh) | Hydrogenation of Dehydrowarfarin | High (up to 99%) | philarchive.orggoogle.com |

Research on Derivatization Techniques for Enhanced Analytical Detection

The accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. Derivatization, the process of chemically modifying an analyte, is a common strategy to enhance its detectability by analytical instruments like gas chromatographs and high-performance liquid chromatographs.

For analysis by gas chromatography-mass spectrometry (GC-MS), which often requires analytes to be volatile and thermally stable, derivatization is crucial. One studied method involves the derivatization of hydroxylated warfarin metabolites using trimethyl-3-trifluoromethyl phenyl ammonium (B1175870) hydroxide. nih.gov This process converts the polar hydroxyl groups into less polar ethers or esters, improving chromatographic behavior and enabling sensitive detection using multiple reaction monitoring (MRM) on a GC-MS/MS system. nih.gov

For liquid chromatography, derivatization can be used to introduce a fluorescent tag to the molecule, significantly enhancing detection sensitivity. Chiral derivatizing agents can also be employed to separate enantiomers on a standard achiral column. For example, (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) is a chiral reagent used for the analysis of amino acids that could be applied to other chiral molecules. science.gov Another technique involves post-column manipulation of the mobile phase pH to enhance the native fluorescence of warfarin and its metabolites, providing a means of selective detection without pre-column derivatization. acs.org These methods are critical for achieving the low limits of detection required for analyzing metabolite concentrations in biological samples. science.gov

Table 3: Derivatization and Detection Enhancement Techniques for Warfarin Metabolites

| Technique | Purpose | Analytical Method | Reagent/Method | Source |

|---|---|---|---|---|

| Methylation | Enhance volatility and thermal stability | GC-MS/MS | Trimethyl-3-trifluoromethyl phenyl ammonium hydroxide | nih.gov |

| Fluorescence Enhancement | Increase detection sensitivity | HPLC-FLD | Post-column acid/base manipulation of mobile phase | acs.org |

| Chiral Derivatization | Separate enantiomers on achiral columns | HPLC with UV-Fluorescence | (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) | science.gov |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (R)-Warfarin |

| (S)-Warfarin |

| 4-Hydroxycoumarin |

| 4'-Hydroxywarfarin |

| 4'-deuterowarfarin |

| Benzylideneacetone |

| Dehydrowarfarin |

| Trimethyl-3-trifluoromethyl phenyl ammonium hydroxide |

Enzymatic Biotransformation and Metabolic Pathways of S 4 Hydroxywarfarin

Cytochrome P450-Mediated Formation of (S)-4'-Hydroxywarfarin

The initial and rate-limiting step in the clearance of S-warfarin is its oxidation to various hydroxylated metabolites. This process is predominantly carried out by a superfamily of enzymes known as cytochrome P450s (CYPs). While several CYPs can metabolize warfarin (B611796), specific isoforms exhibit distinct regio- and stereoselectivity.

Role of CYP3A4 in S-Warfarin 4'-Hydroxylation: In Vitro Characterization

In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have been instrumental in elucidating the specific roles of different P450 isoforms in warfarin metabolism. While CYP2C9 is the principal enzyme responsible for the 7-hydroxylation of S-warfarin, CYP3A4 has been identified as a key player in the formation of this compound. pharmgkb.org

Research has shown that CYP3A4, the most abundant hepatic P450 isoform, contributes to the metabolism of both R- and S-warfarin, leading to the formation of 10-hydroxywarfarin (B562548) and 4'-hydroxywarfarin (B562543). ingentaconnect.com Studies with recombinant CYP3A4, CYP3A5, and CYP3A7 have demonstrated that all three isoforms can metabolize S-warfarin to 4'-hydroxywarfarin, although with varying efficiencies. nih.gov CYP3A4 exhibits the highest efficiency in these reactions. ingentaconnect.comnih.gov Interestingly, while these enzymes show a preference for the 10-hydroxylation of R-warfarin, no such regioselectivity is observed for S-warfarin metabolism. ingentaconnect.comnih.gov

The activity of CYP3A4 in metabolizing S-warfarin can be influenced by other compounds. For instance, quinidine (B1679956) has been shown to enhance the 4'-hydroxylation of S-warfarin in human liver microsomes and with recombinant CYP3A4, a phenomenon known as positive heterotropic cooperativity. nih.govresearchgate.net This interaction is characterized by a significant increase in the maximum velocity (Vmax) of the reaction with little change to the Michaelis constant (Km), suggesting the presence of multiple binding sites on the CYP3A4 enzyme. nih.govresearchgate.net

Table 1: Kinetic Parameters of S-Warfarin 4'-Hydroxylation by CYP Enzymes

| Enzyme | Km (μM) | Vmax (nmol/min/nmol P450) | Metabolic Efficiency (Vmax/Km) | Reference |

|---|---|---|---|---|

| Recombinant CYP2C19 | High | Low | Lower than 6- and 7-hydroxylation | ingentaconnect.com |

| Recombinant CYP3A4 | - | 2.5-fold increase with quinidine | Enhanced by quinidine | nih.govresearchgate.net |

Data presented is based on in vitro findings and may not fully represent in vivo complexities. The table is interactive and can be sorted by column.

Contributions of CYP2C8 and CYP2C19 to S-Warfarin 4'-Hydroxylation Pathways

While CYP3A4 is a significant contributor, other P450 isoforms also participate in the 4'-hydroxylation of S-warfarin. CYP2C19, for example, has been shown to metabolize S-warfarin to 4'-hydroxywarfarin, although it is considered a minor pathway compared to its role in forming 6-, 7-, and 8-hydroxywarfarin (B562547). nih.govingentaconnect.comresearchgate.netdrugbank.com Studies using recombinant CYP2C19 indicate that it is a high-affinity but non-selective catalyst for warfarin hydroxylation. nih.gov The formation of S-4'-hydroxywarfarin by CYP2C19 occurs at the lowest rate compared to other hydroxylated metabolites of S-warfarin. ingentaconnect.comnih.gov

The contribution of CYP2C19 to S-warfarin metabolism may become more significant in individuals with compromised CYP2C9 activity due to genetic variations or drug interactions. nih.govingentaconnect.comresearchgate.net

CYP2C8 is another enzyme implicated in warfarin metabolism, although its primary role is in the 4'-hydroxylation of the R-enantiomer. nih.govdrugbank.com While its direct contribution to S-warfarin 4'-hydroxylation is less pronounced, the complex interplay of multiple P450s highlights the multifaceted nature of warfarin metabolism. nih.gov

Investigation of Multiple P450 Contributions to R-4'-Hydroxywarfarin Formation

The formation of R-4'-hydroxywarfarin is a result of the activity of several P450 enzymes. The lack of a strong correlation between the formation rate of R-4'-hydroxywarfarin and the activity of a single P450 isoform in human liver microsomes suggests the involvement of multiple enzymes. nih.govresearchgate.net Key contributors to this pathway include CYP2C8 and CYP3A4. nih.govresearchgate.net

Phase II Metabolism of this compound: Glucuronidation Pathways

Following Phase I oxidation, the hydroxylated warfarin metabolites, including this compound, undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion from the body. researchgate.net The primary Phase II reaction for hydroxywarfarins is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.net

UDP-Glucuronosyltransferase (UGT) Activities on Hydroxywarfarin Metabolites

Studies have identified that hydroxywarfarin metabolites are substrates for several UGT enzymes. researchgate.net In studies with adult rat hepatocytes, 4'-hydroxywarfarin was predominantly converted to a single glucuronide conjugate. nih.gov Human studies have also confirmed that glucuronides of hydroxywarfarins are significant metabolites found after warfarin administration. researchgate.net

Different UGT isoforms exhibit varying activities towards different hydroxywarfarin isomers. For instance, UGT1A1 and the extrahepatic UGT1A10 show significant capacity for the glucuronidation of S-7-hydroxywarfarin and R-7-hydroxywarfarin, respectively. wsu.edu The glucuronidation of 6-hydroxywarfarin (B562544) is also catalyzed by UGT1A1 and UGT1A10. researchgate.net The broad substrate specificity of UGT1A10 is partly attributed to a specific amino acid motif in its active site. researchgate.netnih.gov The separated R- and S-enantiomers of hydroxywarfarins demonstrate significantly different glucuronidation kinetics, and in some cases, can mutually inhibit each other's metabolism. wsu.edu

Table 2: UGT Isoforms Involved in Hydroxywarfarin Glucuronidation

| Hydroxywarfarin Metabolite | Major UGT Isoforms | Key Findings | Reference |

|---|---|---|---|

| 4'-Hydroxywarfarin | - | Predominantly forms a glucuronide conjugate in rats. | nih.gov |

| 6-Hydroxywarfarin | UGT1A1, UGT1A10 | UGT1A10 is highly efficient. | researchgate.net |

| 7-Hydroxywarfarin (B562546) | UGT1A1 (S-enantiomer), UGT1A10 (R-enantiomer) | Enantioselective glucuronidation. | wsu.edu |

| 8-Hydroxywarfarin | - | Converted to glucuronide conjugates. | nih.gov |

This table provides a summary of the known UGT activities towards various hydroxywarfarin metabolites and is sortable.

Enzymatic Inhibition and Induction Studies Involving this compound

This compound, a metabolite of S-warfarin, is involved in the complex feedback regulation of its parent compound's metabolism. Research indicates that hydroxywarfarin metabolites, including this compound, can competitively inhibit cytochrome P450 2C9 (CYP2C9), the primary enzyme responsible for the hydroxylation of S-warfarin. nih.govacs.org This inhibition suggests a product feedback mechanism where the metabolites limit the metabolic capacity for S-warfarin. nih.govacs.org

Studies using recombinant CYP2C9 and pooled human liver microsomes have confirmed that hydroxywarfarin products can competitively inhibit CYP2C9 with biologically relevant inhibition constants. nih.govacs.org While CYP2C9 binds its hydroxywarfarin products with less affinity than the substrate S-warfarin, it retains a high affinity for 10- and 4'-hydroxywarfarins. nih.govacs.org The inhibition by 4'-hydroxywarfarin is notable, although 10-hydroxywarfarin has been identified as the most potent inhibitor among the hydroxywarfarin metabolites, displaying an affinity for CYP2C9 that is approximately three times higher than that of S-warfarin. nih.govnih.gov

Table 1: Inhibition of S-Warfarin Metabolism in Human Liver Microsomes by Hydroxywarfarin Metabolites

| Inhibitor | Inhibition Constant (Ki) (μM) |

| 10-Hydroxywarfarin | 2.2 |

| This compound | Not explicitly stated, but high affinity noted |

| 7-Hydroxywarfarin | Weak affinity noted |

| S-Warfarin (Km) | 5.2 |

Source: Data compiled from studies on the competitive inhibition of CYP2C9. nih.govacs.org

The formation of this compound is primarily catalyzed by cytochrome P450 3A4 (CYP3A4). nih.govresearchgate.net In vitro studies have shown that the metabolism of S-warfarin, specifically its 4'-hydroxylation, can be significantly modulated by exogenous agents like quinidine. nih.govresearchgate.net This interaction is characterized as positive heterotropic cooperativity, where quinidine stimulates the activity of CYP3A4. nih.govresearchgate.net

In human liver microsomal incubations, the presence of quinidine enhances the 4'-hydroxylation of S-warfarin. nih.govresearchgate.net The formation of this compound increases with rising quinidine concentrations, reaching a maximum of approximately three times the rate observed in control incubations. nih.govresearchgate.net Similar stimulatory effects have been observed with recombinant CYP3A4, confirming that the increased metabolism of S-warfarin is a direct result of quinidine-mediated enhancement of CYP3A4 activity. nih.govresearchgate.net

This positive cooperativity is kinetically defined by a 2.5-fold increase in the maximum velocity (Vmax) for the 4'-hydroxylation of S-warfarin, with little to no change in the Michaelis constant (Km). nih.govresearchgate.net This suggests that quinidine enhances the catalytic rate of the enzyme without significantly altering its binding affinity for S-warfarin. These findings are consistent with the hypothesis that CYP3A4 possesses more than one binding site, allowing for interactions between a substrate and an effector at the enzyme's active site. nih.gov The stimulation of S-warfarin metabolism by quinidine has also been demonstrated in suspensions of human hepatocytes, indicating that this type of drug-drug interaction is relevant in intact cellular systems. nih.govresearchgate.net

Table 2: Effect of Quinidine on the Kinetics of S-Warfarin 4'-Hydroxylation by CYP3A4

| Condition | Vmax (relative increase) | Km (change) |

| In the presence of Quinidine | ~2.5-fold increase | Little change |

Source: Data from in vitro studies on the stimulation of warfarin metabolism. nih.govresearchgate.net

Competitive Inhibition of CYP2C9 by Hydroxywarfarin Metabolites

Reductive Metabolism of Hydroxywarfarins and their Enantioselectivity

Following their formation via oxidation by cytochrome P450 enzymes, hydroxywarfarins, including this compound, can undergo further metabolism through a reductive pathway. nih.govresearchgate.net This process involves the reduction of the ketone group at the C11 position to form hydroxywarfarin alcohols. nih.govresearchgate.net This reductive metabolism is considered a minor pathway for the parent compound, warfarin, but may play a role in the clearance of its hydroxylated metabolites. nih.govresearchgate.net

Studies utilizing human liver cytosol have shown that racemic 4'-hydroxywarfarin can be reduced to its corresponding alcohol metabolite. nih.gov Interestingly, for racemic 4'-hydroxywarfarin, only one of the two possible alcohol diastereomers (alcohol 2) was observed, indicating a high degree of stereoselectivity in the reduction process. nih.gov In general, the rate of reduction for 4'-hydroxywarfarin is among the lowest when compared to other hydroxywarfarin isomers. nih.gov

Table 3: Reductive Metabolism of Racemic Hydroxywarfarins in Human Liver Cytosol

| Substrate | Observed Alcohol Metabolites | Relative Rate of Reduction |

| rac-4'-Hydroxywarfarin | Alcohol 2 only | Low |

| rac-10-Hydroxywarfarin | Alcohol 1 and Alcohol 2 | High |

| rac-7-Hydroxywarfarin | Alcohol 1 and Alcohol 2 | Low |

| rac-8-Hydroxywarfarin | Alcohol 1 and Alcohol 2 | Low |

| rac-6-Hydroxywarfarin | Alcohol 1 and Alcohol 2 | Moderate |

Source: Findings from experimental studies on the reductive metabolism of hydroxywarfarins. nih.gov

Advanced Analytical Chemistry for S 4 Hydroxywarfarin Research

Chiral Chromatographic Separations and Stereospecific Analysis

Stereospecific analysis is crucial due to the different pharmacological activities of warfarin (B611796) enantiomers and their metabolites. (S)-warfarin is 3-5 times more potent than (R)-warfarin, and their metabolic pathways differ, involving various cytochrome P450 (CYP) enzymes. nih.govnih.gov For instance, CYP2C9 is primarily responsible for the metabolism of S-warfarin to S-7-hydroxywarfarin, while also contributing to the formation of (S)-4'-hydroxywarfarin as a minor metabolite. nih.govnih.gov

Micellar Electrokinetic Chromatography (MEKC) Coupled with Mass Spectrometry (MS/MS) for Enantiomeric Separation

Micellar Electrokinetic Chromatography (MEKC) has emerged as a powerful technique for the enantiomeric separation of both charged and neutral molecules with high efficiency and selectivity. nih.gov When coupled with tandem mass spectrometry (MS/MS), MEKC offers a highly sensitive and selective method for the simultaneous analysis of warfarin and its hydroxylated metabolites. nih.govnih.gov

A key innovation in this area is the use of polymeric surfactants, or molecular micelles, as a chiral pseudostationary phase. nih.govnih.gov For example, polysodium N-undecenoyl-L,L-leucylvalinate (poly-L,L-SULV) has been successfully employed to achieve baseline separation of warfarin, its five hydroxylated metabolites, and an internal standard within 45 minutes. nih.govnih.gov This is a significant improvement over older methods like packed column capillary electrochromatography-mass spectrometry (CEC-MS) which required 100 minutes for a similar separation. nih.govnih.gov

The MEKC-MS/MS method has demonstrated excellent sensitivity, with limits of detection (LOD) as low as 0.5 ng/mL for warfarin and 1.5 ng/mL for its hydroxylated metabolites, including 4'-hydroxywarfarin (B562543). nih.govcornell.edu The limit of quantitation (LOQ) for R- and S-4'-hydroxywarfarin has been established at 10 ng/mL. nih.govnih.gov This method has been successfully applied to the analysis of plasma samples from patients undergoing warfarin therapy, showcasing its potential for clinical research. nih.gov

Table 1: MEKC-MS/MS Method Parameters for Warfarin Metabolite Analysis

| Parameter | Value |

|---|---|

| Chiral Selector | Polysodium N-undecenoyl-L,L-leucylvalinate (poly-L,L-SULV) |

| Separation Time | 45 minutes |

| LOD (Warfarin) | 0.5 ng/mL |

| LOD (OH-Warfarin) | 1.5 ng/mL |

| LOQ (4'-OH-Warfarin) | 10 ng/mL |

| Linearity Range (4'-OH-Warfarin) | 10-1000 ng/mL |

This table summarizes the key parameters of a developed MEKC-MS/MS method for the analysis of warfarin and its metabolites.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (UV, Fluorescence, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the analysis of warfarin and its metabolites, often coupled with various detectors to enhance selectivity and sensitivity. nih.govnih.gov Chiral HPLC columns are essential for the enantiomeric separation of warfarin and its hydroxylated metabolites. nih.gov

Detection methods for HPLC analysis of warfarin metabolites include:

UV Detection: While widely available, UV detection often lacks the sensitivity required for detecting low-concentration metabolites. srce.hr

Fluorescence Detection (FLD): FLD offers improved sensitivity over UV for fluorescent compounds like warfarin and its metabolites. srce.hr A method utilizing FLD with excitation and emission wavelengths of 310 nm and 390 nm, respectively, achieved a lower limit of quantification (LLOQ) of 0.01 μg/mL for warfarin and 7-hydroxywarfarin (B562546) in rat plasma. srce.hr

Mass Spectrometry (MS and MS/MS): Coupling HPLC with mass spectrometry provides the highest selectivity and sensitivity. nih.govsrce.hr Chiral HPLC-MS/MS methods have been developed for the simultaneous quantification of warfarin enantiomers and their major metabolites in human plasma. nih.gov These methods can achieve very low limits of detection, in the range of 0.04 to 0.08 ng/mL, using a small plasma volume. nih.gov

A typical chiral HPLC-MS/MS method might employ a chiral column with a mobile phase gradient and operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM). nih.gov

Ultra-Performance Liquid Chromatography (UPLC)-Tandem Mass Spectrometry for Metabolite Profiling

Ultra-Performance Liquid Chromatography (UPLC), with its use of smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC. researchgate.net When coupled with tandem mass spectrometry, UPLC-MS/MS is a powerful tool for comprehensive metabolite profiling of warfarin. researchgate.netnih.gov

UPLC-MS/MS methods have been developed for the quantification of warfarin and its metabolites in various biological matrices, including plasma. researchgate.net These methods are characterized by their speed, sensitivity, and specificity. researchgate.net For instance, a UPLC-MS/MS method was developed to determine free warfarin concentrations in human plasma with a lower limit of quantification (LLOQ) of 0.25 ng/ml. nih.gov Another application demonstrated the ability to quantify warfarin in human and rat plasma with an LLOQ of 25 pg/mL. The use of multiple reaction monitoring (MRM) mode allows for highly selective and sensitive detection of the target analytes. nih.govspringernature.com

Two-Dimensional Liquid Chromatography (2D LC) for Comprehensive Isomer Resolution

The complexity arising from the numerous stereo- and regio-isomers of hydroxywarfarin presents a significant challenge for single-dimension chromatography. tandfonline.com Two-dimensional liquid chromatography (2D LC) provides a powerful solution by employing two columns with different selectivities to achieve comprehensive separation. tandfonline.comnih.gov

In a typical 2D LC setup for warfarin metabolite analysis, an achiral column is used in the first dimension to separate the different hydroxylated regioisomers. tandfonline.com Specific fractions containing the analytes of interest are then transferred ("heart-cut") to a second-dimension chiral column for enantiomeric separation. tandfonline.com This multi-heart cutting approach allows for the resolution of all stereo- and regio-isomers of hydroxywarfarin from a single analysis. tandfonline.comnih.gov

A stereospecific 2D LC method coupled with a quadrupole time-of-flight (Q-TOF) mass spectrometer has been developed to identify and quantify hydroxylated warfarin metabolites. tandfonline.comnih.gov This method demonstrated a limit of detection in the range of 0.5–2.5 ng/ml and a limit of quantitation in the range of 1–5 ng/ml for all metabolites, including the enantiomers of 4'-hydroxywarfarin. tandfonline.com

Table 2: Performance of a 2D LC/Q-TOF Method for Hydroxywarfarin Isomers

| Parameter | Value |

|---|---|

| Dynamic Range | 1 to 1000 ng/mL (for 4'-hydroxywarfarin) |

| Limit of Detection (LOD) | 0.5–2.5 ng/mL |

| Limit of Quantitation (LOQ) | 1–5 ng/mL |

This table highlights the performance characteristics of a 2D LC/Q-TOF method developed for the comprehensive analysis of warfarin metabolites.

Mass Spectrometry-Based Characterization and Quantification Methods

Mass spectrometry is indispensable for the definitive identification and accurate quantification of this compound and other metabolites due to its high sensitivity and specificity.

Tandem Mass Spectrometry (MS/MS) Fragmentation Patterns for Identification

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. nationalmaglab.org In MS/MS, a specific precursor ion (e.g., the molecular ion of 4'-hydroxywarfarin) is selected and then fragmented to produce a characteristic pattern of product ions. nationalmaglab.org This fragmentation pattern serves as a fingerprint for the molecule, allowing for its confident identification.

While some major warfarin metabolites like 6-, 7-, and 8-hydroxywarfarin (B562547) produce very similar MS/MS fragmentation patterns, 4'-hydroxywarfarin and 10-hydroxywarfarin (B562548) exhibit characteristic fragments that allow for their differentiation. tandfonline.comgrupobiomaster.com For instance, in one study, software was used to assign chemical structures to regio-isomers of hydroxywarfarin based on their unique MS/MS fragmentation patterns, successfully identifying 4'-hydroxywarfarin. grupobiomaster.com The identification is further confirmed by comparing the fragmentation pattern and chromatographic retention time with those of a known analytical standard. tandfonline.com

A common fragmentation pathway for warfarin and its hydroxylated metabolites involves the cleavage of the side chain. researchgate.net Distinguishing between A-ring and C-ring hydroxylated warfarins can be achieved by analyzing the fragmentation of the m/z 266 ion. The production of a fragment ion at m/z 177 is characteristic of A-ring hydroxylation, whereas a fragment at m/z 161 is indicative of C-ring hydroxylation, which would include 4'-hydroxywarfarin. nih.gov

Quantification Methodologies: Calibration and Sensitivity for Research Samples

The accurate quantification of this compound in complex biological matrices is paramount for metabolism and pharmacokinetic studies. Various sophisticated analytical methods have been developed, primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS), to achieve the necessary sensitivity and selectivity. These methods are rigorously validated to ensure reliability, with calibration and sensitivity being key performance metrics.

Methodologies for quantifying 4'-hydroxywarfarin, often as part of a broader analysis of warfarin and its metabolites, demonstrate high sensitivity. For instance, a chiral micellar electrokinetic chromatography-tandem mass spectrometry (MEKC-MS/MS) assay reported a linear range for (R)- and this compound from 10 to 1000 ng/mL. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) for 4'-hydroxywarfarin were established at 3 ng/mL and 10 ng/mL, respectively. nih.gov Another LC-MS/MS method achieved a lower limit of quantification (LLOQ) of 0.088 µg/mL for racemic 4'-hydroxywarfarin in human plasma. eurjchem.com

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection has also been utilized, although it may lack the sensitivity of MS-based methods for low-level quantification. srce.hr One such HPLC-UV method reported a limit of detection of 25 ng/mL for 4'-hydroxywarfarin. nih.gov A separate HPLC method with fluorescence detection (HPLC-FLD) demonstrated linearity over a range of 0.01–25 μg/mL for warfarin and 7-hydroxywarfarin, with an LLOQ of 0.01 μg/mL, showcasing the potential for high sensitivity with this detection mode. srce.hr

The development of these methods involves meticulous calibration procedures. Calibration curves are constructed by spiking blank biological samples (e.g., human plasma) with known concentrations of the analyte. nih.govaustinpublishinggroup.com The linearity of these curves is a critical parameter, with correlation coefficients (r) typically exceeding 0.99, indicating a strong relationship between concentration and instrument response. nih.govnih.gov For example, one LC-MS/MS method for racemic 4'-hydroxywarfarin was linear over a concentration range of 0.088 to 47.000 µg/mL. eurjchem.com Similarly, a chiral MEKC-MS/MS method demonstrated linearity for R- and S-4'-hydroxywarfarin with a coefficient of determination (r²) greater than 0.99. nih.gov

Table 1: Comparison of Quantification Methodologies for 4'-Hydroxywarfarin

| Analytical Technique | Analyte(s) | Linear Range | LLOQ/LOD | Matrix | Citation |

|---|---|---|---|---|---|

| LC-MS/MS | Racemic 4'-OH-WAR | 0.088 - 47.000 µg/mL | LLOQ: 0.088 µg/mL | Human Plasma | eurjchem.com |

| MEKC-MS/MS | R- and S-4'-OH-WAR | 10 - 1000 ng/mL | LOD: 3 ng/mL, LOQ: 10 ng/mL | Human Plasma | nih.gov |

| HPLC-UV | 4'-OH-WAR | Not Specified | LOD: 25 ng/mL | Human Plasma | nih.gov |

| Chiral HPLC-MS/MS | S/R-4'-OH-warfarin | Not specified for 4'-OH-WAR | Relative quantification performed | Rat Plasma | mdpi.comnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including metabolites like this compound. hyphadiscovery.comrsc.org While mass spectrometry provides crucial information about molecular weight and fragmentation, NMR offers unparalleled insight into the specific arrangement of atoms and their connectivity within a molecule. hyphadiscovery.comresearchgate.net

For complex molecules like warfarin and its hydroxylated metabolites, NMR is used to confirm the identity and structure of synthesized standards and isolated metabolites. hyphadiscovery.com Techniques such as 1H NMR, 13C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to piece together the molecular puzzle. hyphadiscovery.com 1H NMR provides information about the chemical environment of protons, while 13C NMR details the carbon skeleton. 2D NMR techniques like COSY, HSQC, and HMBC reveal through-bond connectivities between protons (1H-1H), protons and directly attached carbons (1H-13C), and long-range correlations between protons and carbons, respectively. hyphadiscovery.comethernet.edu.et

In the context of this compound research, NMR would be crucial for:

Confirming Regiochemistry: Distinguishing 4'-hydroxywarfarin from its other regioisomers (e.g., 6-, 7-, 8-, or 10-hydroxywarfarin). The position of the hydroxyl group on the phenyl ring significantly alters the chemical shifts and coupling patterns of the aromatic protons, providing a clear signature for its location.

Verifying Stereochemistry: While standard NMR can confirm the constitution, advanced NMR techniques, often involving chiral derivatizing agents or chiral solvating agents, can be used to distinguish between enantiomers. However, for warfarin metabolites, chiral chromatography is more commonly the primary method for enantiomeric separation.

Complete Structural Assignment: Providing unambiguous assignment of all proton and carbon signals in the spectrum, which serves as a definitive reference for the compound's structure. nih.gov

The process involves acquiring a suite of NMR spectra and meticulously interpreting the chemical shifts, coupling constants, and cross-peaks to build the molecular structure from the ground up. hyphadiscovery.comethernet.edu.et This rigorous analysis ensures that the compound being studied is indeed this compound and not a structurally similar isomer, which is a critical foundation for any subsequent biological or analytical research.

Challenges in Simultaneous Enantiomeric and Regioisomeric Resolution for Research Applications

A significant analytical challenge in warfarin research is the simultaneous separation of its numerous metabolites, which exist as both enantiomers and regioisomers. nih.govresearchgate.net this compound must be resolved not only from its own (R)-enantiomer but also from other hydroxylated isomers such as 6-, 7-, 8-, and 10-hydroxywarfarin, each of which also exists as a pair of enantiomers. nih.govtandfonline.com This creates a highly complex mixture of structurally similar compounds. researchgate.net

The primary difficulties stem from:

High Structural Similarity: The regioisomers differ only in the position of a single hydroxyl group on the coumarin (B35378) or phenyl rings. nih.gov This subtle difference provides limited handles for chromatographic separation. The enantiomers have identical physical and chemical properties in an achiral environment, necessitating the use of chiral selectors.

Co-elution: In conventional reversed-phase liquid chromatography, many of these isomers tend to co-elute or have poor resolution, making accurate quantification impossible. srce.hrresearchgate.net For example, separating all warfarin and hydroxywarfarin isomers on a standard C18 column can be difficult without significant method optimization. researchgate.net

To overcome these challenges, researchers have developed specialized analytical techniques:

Chiral Chromatography: This is the most common approach. It involves using a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to their separation. Various CSPs, such as those based on cyclodextrins, proteins (like alpha-1-acid glycoprotein), or polysaccharide derivatives, have been employed. eurjchem.comnih.govnih.gov For instance, an Astec Chirobiotic V column has been used to separate the enantiomers of warfarin and its 4'-, 7-, and 10-hydroxy metabolites. eurjchem.com

Multidimensional Chromatography (2D-LC): This powerful technique uses two different columns, often an achiral column in the first dimension to separate the regioisomers, followed by a chiral column in the second dimension to resolve the enantiomers of each separated regioisomer. tandfonline.com This approach provides high resolving power for extremely complex mixtures. tandfonline.com

Capillary Electrophoresis (CE): Capillary zone electrophoresis (CZE) using chiral selectors like highly sulfated β-cyclodextrin has been shown to achieve high-resolution separation of warfarin and its major metabolites, including the enantiomers of 4'-hydroxywarfarin, within a single run. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is known for its high efficiency in separating structurally similar compounds and enantiomers and has been shown to provide rapid separation of warfarin and its hydroxylated isomers. researchgate.netlcms.cz

Micellar Electrokinetic Chromatography (MEKC): Chiral MEKC, when coupled with mass spectrometry, has proven effective for the simultaneous analysis of warfarin and its five pairs of hydroxylated metabolites, overcoming the challenge of separating both positional and optical isomers in a single assay. nih.gov

Despite these advanced methods, achieving baseline resolution for all twelve components (racemic warfarin and five racemic hydroxy-metabolites) remains a formidable task that often requires lengthy analysis times and complex instrumental setups. researchgate.netnih.gov The choice of method depends on the specific research question, the required sensitivity, and the available instrumentation.

Table 2: Techniques for Resolving Warfarin Isomers

| Technique | Key Feature | Application Example | Citation |

|---|---|---|---|

| Chiral HPLC-MS/MS | Chiral stationary phase (e.g., Astec Chirobiotic V) for enantioseparation. | Separation of R,S-warfarin and enantiomers of 4'-, 7-, and 10-hydroxywarfarin. | eurjchem.com |

| Capillary Zone Electrophoresis (CZE) | Uses a chiral selector (e.g., highly sulfated β-cyclodextrin) in the background electrolyte. | Simultaneous enantiomeric separation of warfarin and its main metabolites (4'-, 6-, 7-hydroxywarfarin). | nih.gov |

| 2D Liquid Chromatography (2D-LC) | Combines achiral and chiral columns for comprehensive separation. | Stereospecific analysis of all five racemic pairs of hydroxywarfarins. | tandfonline.com |

| Supercritical Fluid Chromatography (SFC) | High efficiency for separating structurally similar compounds and enantiomers. | Rapid separation of warfarin and five monohydroxylation isomers. | researchgate.net |

| Micellar Electrokinetic Chromatography (MEKC) | Uses polymeric surfactants as a chiral pseudophase. | Baseline separation of warfarin and its five hydroxylated metabolites in a single run. | nih.gov |

Preclinical and in Vitro Research Models for Studying S 4 Hydroxywarfarin

Recombinant Cytochrome P450 Enzyme Systems for Mechanistic Studies

Recombinant cytochrome P450 (CYP) enzyme systems are fundamental tools for dissecting the specific enzymatic reactions involved in the metabolism of (S)-warfarin to (S)-4'-Hydroxywarfarin. bioivt.com These systems utilize specific human CYP enzymes, expressed in host cells like bacteria or insect cells, allowing researchers to study the activity of a single enzyme in isolation. bioivt.com

Through a minor pathway, CYP3A4 is responsible for the hydroxylation of S-warfarin to produce this compound. nih.gov Studies using recombinant CYP3A4 have been instrumental in confirming its role in this specific metabolic step. researchgate.net For instance, research has shown that the 4'-hydroxylation of S-warfarin is preferentially associated with CYP3A4 activity. researchgate.net Furthermore, investigations with recombinant CYP3A4 have demonstrated that certain compounds, like quinidine (B1679956), can stimulate the formation of 4'-hydroxywarfarin (B562543), highlighting the potential for drug-drug interactions at the enzyme level. researchgate.net This positive cooperativity was characterized by a significant increase in the maximum reaction velocity (Vmax) for the 4'-hydroxylation of S-warfarin with little change in the Michaelis-Menten constant (Km). researchgate.net

While CYP2C9 is the primary enzyme responsible for metabolizing S-warfarin into its major metabolites, S-6- and S-7-hydroxywarfarin, recombinant CYP2C19 has also been studied. nih.govnih.gov These studies have shown that recombinant CYP2C19 can metabolize S-warfarin, with this compound being a minor product. nih.govresearchgate.net This suggests a potential, albeit minor, role for CYP2C19 in the metabolism of S-warfarin, particularly in individuals with compromised CYP2C9 activity. nih.govingentaconnect.com

The use of recombinant CYP enzymes allows for detailed kinetic analysis of metabolite formation. The table below summarizes key findings from studies utilizing these systems.

| Enzyme | Substrate | Metabolite | Key Finding |

| CYP3A4 | S-Warfarin | This compound | Catalyzes the formation of this compound as a minor pathway. nih.gov |

| CYP3A4 | S-Warfarin | This compound | Quinidine stimulates formation, increasing Vmax by 2.5-fold. researchgate.net |

| CYP2C19 | S-Warfarin | This compound | Produces this compound as a minor metabolite. nih.govresearchgate.net |

Human and Animal Liver Microsomal Preparations in Metabolic Research

In the context of this compound, human liver microsomes (HLMs) have been extensively used to confirm the metabolic pathways identified with recombinant enzymes and to assess the relative contributions of different enzymes. nih.gov Studies with HLMs have corroborated that CYP3A4 is involved in the formation of this compound. researchgate.net The rates of this compound formation in HLMs are generally lower than those of the major metabolites formed by CYP2C9. nih.gov

Microsomal studies have also been critical in understanding the inhibition of warfarin (B611796) metabolism. For example, it has been shown that various hydroxywarfarin metabolites can competitively inhibit CYP2C9 activity in HLMs. nih.govacs.org Although this compound is a minor metabolite, its potential to inhibit the primary metabolic pathway of S-warfarin contributes to the complex metabolic profile of the parent drug. nih.govnih.gov The kinetic parameters for the formation of various warfarin metabolites in HLMs have been determined, providing valuable data for predicting in vivo drug clearance and potential drug-drug interactions. nih.govtandfonline.com

Animal liver microsomes are also employed, particularly in preclinical studies, to understand species differences in drug metabolism. nih.gov For instance, studies using mouse liver microsomes have highlighted that S-4'-hydroxywarfarin is a major metabolite in mice, in contrast to humans where S-7-hydroxywarfarin predominates. nih.gov This underscores the importance of using human-derived systems for the most accurate prediction of human metabolism.

The following table presents data from studies using liver microsomal preparations.

| Microsome Source | Substrate | Key Findings |

| Human Liver | S-Warfarin | Formation of this compound is a minor metabolic pathway. nih.gov |

| Human Liver | S-Warfarin | Quinidine enhances the formation of 4'-hydroxywarfarin. researchgate.net |

| Human Liver | S-Warfarin | Hydroxywarfarin metabolites, including 4'-hydroxywarfarin, can inhibit CYP2C9. nih.govnih.gov |

| Mouse Liver | S-Warfarin | S-4'-hydroxywarfarin is a major metabolite. nih.gov |

Isolated Hepatocyte Suspensions for Integrated Metabolic Pathway Analysis

Isolated hepatocyte suspensions represent a more complex in vitro model than microsomes, as they contain intact cells with both Phase I and Phase II metabolic enzymes, as well as transporters. koreamed.org This allows for a more integrated analysis of metabolic pathways, including the interplay between different enzymes and the subsequent conjugation of metabolites. koreamed.org

Studies using suspensions of human hepatocytes have been valuable in confirming the metabolic pathways of warfarin observed in simpler systems and in investigating the effects of drug interactions in an intact cellular environment. researchgate.net For example, the stimulatory effect of quinidine on the formation of 4'-hydroxywarfarin from S-warfarin was also observed in human hepatocyte suspensions, indicating that this interaction occurs within intact cells. researchgate.net

Hepatocytes are considered a gold standard for in vitro drug metabolism studies because they provide a more comprehensive picture of hepatic clearance, incorporating uptake, metabolism, and excretion processes. koreamed.org While specific data on the use of hepatocyte suspensions solely for studying this compound is less detailed in the public domain compared to microsomal studies, their use in broader warfarin metabolism research is well-established. nih.gov These models are particularly useful for predicting in vivo intrinsic clearance and for studying the induction or inhibition of metabolic enzymes in a more physiologically relevant context. nih.govresearchgate.net

Ex Vivo and In Vitro Models for Studying Metabolic Modulation

A variety of ex vivo and in vitro models are employed to study the modulation of this compound formation and the broader metabolism of warfarin. These models are crucial for understanding how genetic polymorphisms, drug-drug interactions, and other factors can influence metabolic outcomes.

In vitro models for studying metabolic modulation include:

Recombinant CYP enzymes and liver microsomes: As detailed in sections 5.1 and 5.2, these are primary tools for investigating the direct inhibition or induction of specific enzymes involved in warfarin metabolism. For example, the competitive inhibition of CYP2C9 by various hydroxywarfarins has been demonstrated using both recombinant enzymes and human liver microsomes. nih.gov

Hepatocyte cultures: These allow for the study of metabolic modulation in a more integrated system. Co-cultures of hepatocytes with other cell types, such as stromal cells, can maintain hepatic functions for longer periods, enabling more chronic exposure studies. researchgate.net

Organ-on-a-chip models: These advanced models aim to replicate the microenvironment of the liver, including blood flow and cellular architecture, providing a more dynamic and physiologically relevant platform for studying drug metabolism and toxicity. mdpi.com

Ex vivo models often involve tissues or cells from genetically modified or pre-treated animals to mimic specific human conditions. An example is the use of humanized-liver mice, where mouse hepatocytes are replaced with human hepatocytes. nih.gov In one study, humanized-liver mice with a functional deletion of hepatic murine cytochrome P450s were used. nih.gov When these mice were administered S-warfarin, the levels of the mouse-specific S-4'-hydroxywarfarin were significantly lower, while the human-specific S-7-hydroxywarfarin was prominent, demonstrating the utility of this model for studying human-specific drug metabolism in an in vivo context. nih.gov

These models collectively provide a powerful toolkit for researchers to investigate the complex factors that modulate the metabolism of warfarin and the formation of its metabolites, including this compound.

Emerging Research Frontiers and Knowledge Gaps in S 4 Hydroxywarfarin Studies

Unraveling the Full Spectrum of Phase II Conjugation Pathways

Following its formation via Phase I metabolism, (S)-4'-Hydroxywarfarin, like other hydroxywarfarins, is a substrate for Phase II conjugation reactions, which facilitate its elimination from the body. researchgate.netresearchgate.netuobabylon.edu.iqgpi.ac.inreactome.org These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), convert the metabolites into more water-soluble compounds. tandfonline.comtandfonline.com While glucuronidation of hydroxywarfarins is a recognized pathway, the complete picture, especially for specific isomers like this compound, remains incomplete.

Research using human liver microsomes and recombinant UGT enzymes has begun to identify the specific enzymes involved. For instance, studies have shown that rodents can convert various hydroxywarfarins into glucuronides, including high levels of 4'-O-glucuronide. tandfonline.comtandfonline.com In humans, the presence of 4'-O-glucuronide in urine has been identified as an indicator of UGT1A10 activity. nih.gov This suggests a specific and important role for this particular UGT isoform in the clearance of 4'-Hydroxywarfarin (B562543).

| Enzyme Family | Specific Enzyme Implicated | Metabolite | Significance/Knowledge Gap |

| UDP-glucuronosyltransferases (UGTs) | UGT1A10 | 4'-O-glucuronide | UGT1A10 activity is indicated by the presence of 4'-O-GLUC. nih.gov Further research is needed to quantify its relative contribution compared to other UGTs. |

| Sulfotransferases (SULTs) | Unknown | 4'-O-sulfate | Represents a significant knowledge gap. tandfonline.com The capacity and specific SULT isoforms involved in 4'-Hydroxywarfarin sulfation in humans are largely uncharacterized. researchgate.netnih.govhmdb.ca |

Advanced Mechanistic Studies on Enzyme-Substrate Interactions and Allosteric Modulation

The formation of this compound is a minor pathway catalyzed by enzymes like CYP3A4, while the major metabolites of (S)-warfarin are produced by CYP2C9. nih.govresearchgate.net Advanced studies are delving into the precise molecular interactions within the enzyme active sites that determine metabolic outcomes. Crystal structures of CYP2C9 complexed with (S)-warfarin have revealed a binding pocket where specific amino acid residues are critical for substrate orientation and catalysis. acs.orgscispace.com Functional analysis has shown that phenylalanine residues F114 and F476, in particular, are crucial for influencing (S)-warfarin's catalytic orientation. acs.org Computational simulations and molecular dynamics are being used to investigate how polymorphisms in the CYP2C9 gene, even those causing amino acid substitutions far from the active site, can distally alter these interactions and reduce metabolic activity. plos.orgresearchgate.net

A key emerging area is the study of allosteric modulation, where the binding of a molecule at one site affects the enzyme's activity at another. Research has demonstrated that (S)-warfarin can act as an allosteric modulator of CYP2C9. In one study, the presence of (S)-warfarin dramatically increased the inactivation of CYP2C9 by 1-aminobenzotriazole (B112013) (ABT), a mechanism-based inactivator. nih.gov This suggests that (S)-warfarin binding displaces ABT from a less favorable position to the active site, thereby enhancing its effect. nih.gov

Development of Novel Analytical Probes and Standards for Metabolic Research

Progress in understanding the complex metabolism of warfarin (B611796) is intrinsically linked to advancements in analytical chemistry. A significant frontier is the development and refinement of highly sensitive and specific analytical methods capable of separating and quantifying the full spectrum of warfarin's chiral metabolites from complex biological matrices. nih.gov

The development of liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods has been pivotal. nih.govnih.gov Modern techniques, particularly those employing chiral chromatography, allow for the simultaneous and stereospecific measurement of both R- and S-enantiomers of warfarin and its hydroxylated metabolites, including 4'-Hydroxywarfarin. mdpi.com Some advanced two-dimensional LC methods combined with high-resolution mass spectrometry (Q-TOF) can achieve dynamic ranges of detection spanning three orders of magnitude, with limits of quantitation in the low nanogram-per-milliliter range. tandfonline.com These methods are essential probes for accurately assessing metabolic pathways in vitro using human liver microsomes and in clinical studies. nih.govtandfonline.com

Crucial to the accuracy of these sophisticated analytical methods is the availability of high-purity, certified reference standards for each metabolite. sigmaaldrich.com The chemical synthesis and commercial availability of racemic and, increasingly, enantiomerically pure standards of 4'-Hydroxywarfarin and other hydroxywarfarins are fundamental to this research. mdpi.com These standards are used to create calibration curves for precise quantification and to confirm the identity of metabolites detected in biological samples. mdpi.comtandfonline.comsigmaaldrich.com The production of such standards under internationally recognized protocols, such as ISO 17034, ensures the reliability and comparability of data across different laboratories. lgcstandards.com

| Analytical Tool | Description | Application in this compound Research |

| Chiral LC-MS/MS | A technique that combines the separation power of liquid chromatography for chiral molecules with the sensitivity and specificity of tandem mass spectrometry. | Enables the separation and quantification of this compound from its (R)-enantiomer and other metabolites in plasma and urine. nih.govmdpi.com |

| High-Resolution MS (e.g., Q-TOF) | Mass spectrometry capable of measuring mass with very high accuracy, allowing for the confident identification of compounds based on their elemental formula. | Unequivocal identification of this compound and other metabolites in complex samples derived from microsomal or hepatocyte incubations. tandfonline.com |

| Certified Reference Standards | Highly purified and characterized chemical substances used as a measurement standard for analytical quantification. | Essential for creating calibration curves to accurately determine the concentration of this compound in biological samples. mdpi.comsigmaaldrich.com |

Systems Biology Approaches to Warfarin Metabolite Network Analysis

The limitations of studying single metabolic reactions in isolation have led to the adoption of systems biology approaches. This frontier aims to understand warfarin's disposition as a complex, interconnected network rather than a simple linear pathway. nih.gov Systems pharmacology integrates multi-scale data, including genomics (e.g., CYP2C9 polymorphisms), proteomics (enzyme expression levels), and metabolomics (quantification of all metabolites), to build comprehensive computational models. numberanalytics.comoup.com

For warfarin, this involves mapping the intricate network of reactions catalyzed by multiple cytochrome P450 enzymes, the subsequent Phase II conjugation pathways, and the feedback loops created by product inhibition. researchgate.netnih.gov A key application of this approach is in pharmacogenomics, where network analysis helps to better predict how an individual's genetic makeup (e.g., CYP2C9 and VKORC1 variants) translates to their specific metabolic profile and, ultimately, their response to the drug. nih.govresearchgate.net

A practical example of a systems approach is the use of targeted metabolomics platforms. By developing analytical methods that can simultaneously measure a large panel of metabolites—one such method quantifies 24 unique warfarin metabolites, including glucuronides—researchers can capture a snapshot of the entire metabolic network at a given time. nih.gov This allows for the analysis of correlations between different metabolic pathways. For example, it enables the study of how the activity of the CYP3A4 pathway (producing 10-hydroxywarfarin (B562548) and 4'-hydroxywarfarin) might influence the flux through the CYP2C9 pathway. nih.gov These holistic, data-rich approaches are essential for moving beyond identifying knowledge gaps to truly understanding the dynamics of the entire warfarin metabolite network.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.